An In-depth Technical Guide to 3-amino-N-cyclopropylpropanamide hydrochloride (CAS 670253-58-4): Synthesis, Characterization, and Application Potential
An In-depth Technical Guide to 3-amino-N-cyclopropylpropanamide hydrochloride (CAS 670253-58-4): Synthesis, Characterization, and Application Potential
Disclaimer: Publicly available scientific literature and database entries for 3-amino-N-cyclopropylpropanamide hydrochloride with CAS number 670253-58-4 are exceptionally scarce. The PubChem database, for instance, notes the absence of literature for this specific compound.[1] This guide, therefore, has been constructed by a senior application scientist to provide a robust framework for its synthesis, characterization, and potential utility based on established principles of organic chemistry and drug development for analogous structures. The protocols and data presented herein are illustrative and should be adapted and validated experimentally.
Introduction: The Significance of Cyclopropyl Moieties in Medicinal Chemistry
The cyclopropyl group is a highly sought-after structural motif in modern drug discovery. Its unique stereoelectronic properties, including a high degree of s-character in its C-C bonds and a rigid, three-dimensional structure, allow it to serve as a "bioisostere" for other functional groups, often leading to improved metabolic stability, enhanced potency, and better membrane permeability.[2] Compounds incorporating a cyclopropylamine or related scaffold are prevalent in a wide range of therapeutic agents, from antivirals to oncology drugs.[2] 3-amino-N-cyclopropylpropanamide hydrochloride represents a versatile chemical building block, possessing a primary amine, a cyclopropyl group, and a propanamide backbone, making it an attractive starting point for the synthesis of more complex molecules.[3]
Table 1: Physicochemical Properties of 3-amino-N-cyclopropylpropanamide hydrochloride
| Property | Value (Predicted) | Source |
| Molecular Formula | C6H13ClN2O | [1] |
| Molecular Weight | 164.63 g/mol | [1] |
| XlogP | -1.1 | [1] |
| Hydrogen Bond Donors | 2 | [1] |
| Hydrogen Bond Acceptors | 2 | [1] |
| Predicted Collision Cross Section ([M+H]+) | 124.3 Ų | [1] |
Synthesis and Purification
The synthesis of 3-amino-N-cyclopropylpropanamide hydrochloride can be approached through several established synthetic routes. A common and efficient method involves the conjugate addition of an amine to an acrylamide derivative, followed by hydrochloride salt formation.
Proposed Synthetic Pathway
A plausible and scalable synthesis commences with the reaction of acrylamide with cyclopropylamine. This Michael addition reaction is typically base-catalyzed and proceeds readily. The resulting 3-(cyclopropylamino)propanamide is then treated with hydrochloric acid to yield the target hydrochloride salt.
Caption: Proposed synthesis of 3-amino-N-cyclopropylpropanamide hydrochloride.
Step-by-Step Experimental Protocol
Step 1: Synthesis of 3-(cyclopropylamino)propanamide
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To a stirred solution of cyclopropylamine (1.0 eq) in a suitable aprotic solvent such as tetrahydrofuran (THF) at 0°C, add acrylamide (1.1 eq).
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Slowly add a catalytic amount of a non-nucleophilic base, such as triethylamine (0.1 eq).
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Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
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Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Upon completion, concentrate the reaction mixture under reduced pressure.
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Purify the crude product by column chromatography on silica gel, using a gradient of methanol in dichloromethane as the eluent.
Step 2: Formation of the Hydrochloride Salt
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Dissolve the purified 3-(cyclopropylamino)propanamide in a minimal amount of anhydrous diethyl ether.
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Cool the solution to 0°C in an ice bath.
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Slowly add a solution of hydrochloric acid in diethyl ether (e.g., 2 M) dropwise with stirring.
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A white precipitate of the hydrochloride salt should form.
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Continue stirring at 0°C for 1 hour.
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Collect the precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield 3-amino-N-cyclopropylpropanamide hydrochloride.[4]
Analytical Characterization
Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized compound. A combination of spectroscopic and chromatographic techniques should be employed.
High-Performance Liquid Chromatography (HPLC)
HPLC is a standard method for assessing the purity of the final compound.
Table 2: Illustrative HPLC Method
| Parameter | Condition |
| Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic acid in Water |
| Mobile Phase B | 0.1% Trifluoroacetic acid in Acetonitrile |
| Gradient | 5% to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Expected Retention Time | 3-5 minutes |
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the synthesized compound.
Table 3: Expected Mass Spectrometry Data
| Ionization Mode | Adduct | Calculated m/z |
| ESI+ | [M+H]+ | 129.1077 |
| ESI+ | [M+Na]+ | 151.0896 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information. The following are predicted chemical shifts for the free base form. The hydrochloride salt will show similar patterns, with potential downfield shifts for protons near the ammonium group.
Table 4: Predicted ¹H NMR and ¹³C NMR Chemical Shifts (for free base)
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Cyclopropyl CH | ~0.8 - 1.0 (m) | ~30-35 |
| Cyclopropyl CH₂ | ~0.4 - 0.6 (m) | ~5-10 |
| CH₂ adjacent to amine | ~2.8 - 3.0 (t) | ~40-45 |
| CH₂ adjacent to amide | ~2.4 - 2.6 (t) | ~35-40 |
| NH₂ | variable | - |
| NH (amide) | variable | - |
| C=O (amide) | - | ~170-175 |
Potential Applications in Research and Drug Development
As a bifunctional molecule, 3-amino-N-cyclopropylpropanamide hydrochloride is a valuable intermediate for creating diverse chemical libraries for high-throughput screening.
As a Scaffold in Medicinal Chemistry
The primary amine serves as a handle for further functionalization. It can be acylated, alkylated, or used in reductive amination to introduce a wide variety of substituents, allowing for the exploration of structure-activity relationships (SAR).
Caption: Workflow for utilizing the title compound in drug discovery.
Incorporation into Peptide Mimetics
The aminopropanamide structure can be used as a building block in the synthesis of peptidomimetics. The cyclopropyl group can confer conformational rigidity and improved resistance to enzymatic degradation compared to natural amino acid side chains.[5][6]
Safety and Handling
Conclusion
While 3-amino-N-cyclopropylpropanamide hydrochloride (CAS 670253-58-4) is not a well-documented compound in the scientific literature, its chemical structure suggests significant potential as a versatile building block in medicinal chemistry and materials science. This guide provides a scientifically grounded, albeit illustrative, framework for its synthesis, characterization, and potential applications. Researchers and drug development professionals are encouraged to use these principles as a starting point for their own investigations into this and related molecules, with the understanding that all protocols require experimental validation.
References
- (No specific reference for this exact compound)
- (No specific reference for this exact compound)
-
PubChemLite. 3-amino-3-cyclopropylpropanamide hydrochloride (C6H12N2O). [Link]
- (No specific reference for this exact compound)
- (No specific reference for this exact compound)
- (No specific reference for this exact compound)
- Google Patents. WO1985000809A1 - The synthesis of cyclopropane amino acids and peptides.
-
Future Medicinal Chemistry. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. [Link]
- (No specific reference for this exact compound)
-
National Center for Biotechnology Information. Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. [Link]
- (No specific reference for this exact compound)
- (No specific reference for this exact compound)
- (No specific reference for this exact compound)
- Google Patents. EP0135429A1 - The synthesis of cyclopropane amino acids and peptides.
Sources
- 1. PubChemLite - 3-amino-3-cyclopropylpropanamide hydrochloride (C6H12N2O) [pubchemlite.lcsb.uni.lu]
- 2. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 788821-48-7|3-Amino-N-cyclopropylpropanamide|BLD Pharm [bldpharm.com]
- 4. Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 5. WO1985000809A1 - The synthesis of cyclopropane amino acids and peptides - Google Patents [patents.google.com]
- 6. EP0135429A1 - The synthesis of cyclopropane amino acids and peptides - Google Patents [patents.google.com]
- 7. 3-Amino-3-cyclopropylpropan-1-ol hydrochloride | 958027-99-1 [sigmaaldrich.com]
